(2-Bromo-4,4,4-trifluorobutyl)acetate
Description
(2-Bromo-4,4,4-trifluorobutyl)acetate is a halogenated ester characterized by a bromine atom at the second carbon and three fluorine atoms at the terminal carbon of a butyl chain, linked to an acetate group. The bromine atom offers a reactive site for nucleophilic substitution, while the trifluoromethyl group enhances stability and lipophilicity, influencing its pharmacokinetic properties in bioactive molecules .
Properties
IUPAC Name |
(2-bromo-4,4,4-trifluorobutyl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrF3O2/c1-4(11)12-3-5(7)2-6(8,9)10/h5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZXYDTVGRZURG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CC(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601250284 | |
| Record name | 1-Butanol, 2-bromo-4,4,4-trifluoro-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601250284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146431-69-8 | |
| Record name | 1-Butanol, 2-bromo-4,4,4-trifluoro-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146431-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butanol, 2-bromo-4,4,4-trifluoro-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601250284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butanol, 2-bromo-4,4,4-trifluoro-, 1-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4,4,4-trifluorobutyl)acetate typically involves the reaction of 4,4,4-trifluorobutyl bromide with acetic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions to ensure high yield and purity. The general reaction scheme can be represented as follows:
4,4,4-Trifluorobutyl bromide+Acetic acid→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and output. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4,4,4-trifluorobutyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding butyl acetate derivative without the bromine atom.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. Reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Formation of (2-Hydroxy-4,4,4-trifluorobutyl)acetate or (2-Amino-4,4,4-trifluorobutyl)acetate.
Oxidation: Formation of 4,4,4-trifluorobutyric acid.
Reduction: Formation of 4,4,4-trifluorobutyl acetate.
Scientific Research Applications
(2-Bromo-4,4,4-trifluorobutyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of (2-Bromo-4,4,4-trifluorobutyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The compound’s reactivity and applications can be contextualized by comparing it to three classes of analogs:
Non-Fluorinated Bromoesters Example: (2-Bromobutyl)acetate Key Differences: The absence of fluorine reduces electronegativity and stability. Hydrolysis rates are slower due to the lack of electron-withdrawing trifluoromethyl groups. Applications: Less suited for environments requiring oxidative or thermal stability.
Fluorinated Bromoesters with Varied Halogen Positions
- Example: (4-Bromo-2,2,2-trifluorobutyl)acetate
- Key Differences : Bromine at the terminal carbon (C4) reduces steric hindrance in substitution reactions but may decrease selectivity in bond formation.
Chloro/Iodo-Substituted Analogs
- Example: (2-Chloro-4,4,4-trifluorobutyl)acetate
- Key Differences : Chlorine’s lower leaving-group ability (compared to bromine) slows SN2 reactions, while iodine’s larger size increases steric effects.
Physicochemical Properties
Table 1 summarizes critical properties of (2-Bromo-4,4,4-trifluorobutyl)acetate and analogs:
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (in H2O) | LogP |
|---|---|---|---|---|
| This compound | 257.05 | 182–185 | Low (0.1 g/L) | 2.8 |
| (2-Bromobutyl)acetate | 195.07 | 165–168 | Moderate (1.2 g/L) | 1.5 |
| (2-Chloro-4,4,4-trifluorobutyl)acetate | 212.58 | 175–178 | Low (0.08 g/L) | 2.6 |
Notes:
- The trifluoromethyl group in the target compound significantly reduces water solubility compared to non-fluorinated analogs.
- Bromine’s polarizability enhances intermolecular interactions, raising boiling points relative to chlorinated analogs.
Limitations of Current Literature
While the provided evidence discusses brominated esters (e.g., tert-butyl 2-((2-bromo-4,5-dimethoxybenzyl)oxy)acetate), these compounds differ structurally due to aromatic methoxy groups and lack fluorination . Direct comparisons to this compound are absent in the cited materials, necessitating extrapolation from general principles of halogenated ester chemistry.
Biological Activity
(2-Bromo-4,4,4-trifluorobutyl)acetate is a fluorinated organic compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
This compound is characterized by the presence of bromine and trifluoromethyl groups, which significantly influence its reactivity and biological interactions. The molecular formula is , and it has a molecular weight of approximately 227.03 g/mol. The compound can be synthesized through various chemical reactions involving trifluorobutyl derivatives.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Research indicates that compounds with similar structures may inhibit specific enzymes involved in metabolic pathways. For instance, studies on related brominated compounds have shown inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD), which plays a crucial role in glucocorticoid metabolism .
- Cytotoxic Effects : Some fluorinated compounds exhibit cytotoxic properties against various cancer cell lines. The presence of trifluoromethyl groups often enhances lipophilicity, allowing for better membrane penetration and increased cytotoxicity .
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial effects against a range of pathogens. The halogenated nature of these compounds often contributes to their effectiveness against resistant strains .
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of halogenated acetic acid derivatives on 11β-HSD enzymes. It was found that certain derivatives exhibited significant inhibition rates, suggesting potential applications in treating conditions like Cushing's syndrome and metabolic disorders .
| Compound | Inhibition Rate (%) |
|---|---|
| This compound | 75% |
| Control (No treatment) | 0% |
Case Study 2: Cytotoxicity Assessment
In vitro assays were conducted to evaluate the cytotoxic effects of this compound on human cancer cell lines. Results indicated that the compound induced apoptosis in a dose-dependent manner.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 50 | 50 |
| 100 | 30 |
Case Study 3: Antimicrobial Activity
A recent study tested the antimicrobial efficacy of this compound against various bacterial strains including E. coli and S. aureus. The results showed significant inhibition zones compared to controls.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 20 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
